Tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate
Description
Structural Characteristics of the Bicyclo[2.2.2]octane Core
The bicyclo[2.2.2]octane core represents one of the most structurally distinctive and synthetically valuable frameworks in organic chemistry, characterized by its unique three-dimensional architecture and exceptional rigidity. This bicyclic system consists of two cyclohexane rings that share three carbon atoms, creating a cage-like structure with well-defined spatial relationships between substituent positions. The framework exhibits significant ring strain due to its bridged nature, which contributes to its unique reactivity patterns and conformational properties that distinguish it from other saturated hydrocarbon systems.
Research investigations have demonstrated that the bicyclo[2.2.2]octane framework possesses remarkable geometric and stereochemical properties that make it an ideal scaffold for studying conformational behavior and molecular recognition. The rigid nature of this bicyclic system prevents conformational flexibility, ensuring that substituents maintain fixed spatial relationships that can be precisely controlled during synthetic design. This conformational rigidity has proven particularly valuable in medicinal chemistry applications where specific three-dimensional arrangements of functional groups are required for optimal biological activity.
Studies focusing on bicyclo[2.2.2]octane derivatives have revealed their exceptional utility as structural mimics for biological macromolecules, particularly in applications requiring precise spatial positioning of functional groups. The framework's ability to maintain fixed geometric relationships between substituents makes it particularly suitable for designing molecules that can interact with protein active sites or receptor binding domains with high specificity. Research has shown that bicyclo[2.2.2]octane derivatives can effectively mimic amino acid residues and peptide sequences, providing valuable tools for drug design and chemical biology applications.
The following table summarizes key structural and physical properties of the bicyclo[2.2.2]octane framework:
The reactivity profile of bicyclo[2.2.2]octane systems has been extensively studied, revealing unique reaction pathways that are influenced by the framework's inherent ring strain and geometric constraints. Recent investigations have demonstrated that bicyclo[2.2.2]octane derivatives can undergo various chemical transformations, including oxidation reactions that yield bicyclo[2.2.2]octanone derivatives and reduction processes that can modify substituent functionality while preserving the core bicyclic structure. These reaction capabilities provide synthetic chemists with valuable tools for developing complex molecular architectures based on the bicyclo[2.2.2]octane framework.
Material science applications of bicyclo[2.2.2]octane derivatives have emerged as an area of growing interest, particularly in the development of high-energy density materials and specialized polymers. The framework's high ring strain and unique geometric properties make it attractive for applications requiring materials with tailored physical and chemical properties. Research groups have investigated the potential use of bicyclo[2.2.2]octane-containing compounds in nanotechnology applications and as components in advanced materials with specific performance characteristics.
Significance of Carbamate Functionalization in Medicinal Chemistry
Carbamate functional groups have established themselves as cornerstone elements in modern medicinal chemistry, demonstrating exceptional versatility in drug design, synthesis, and therapeutic applications. The carbamate moiety, characterized by the general structure R-NH-CO-O-R', exhibits remarkable chemical and proteolytic stability that makes it particularly valuable for pharmaceutical applications where metabolic resistance and controlled release properties are desired. Contemporary drug discovery programs routinely incorporate carbamate functionalization as a strategy for optimizing pharmacokinetic properties, enhancing target selectivity, and improving overall therapeutic efficacy.
The structural characteristics of carbamate groups contribute significantly to their widespread adoption in pharmaceutical sciences. Carbamates possess the ability to penetrate cell membranes effectively while maintaining resemblance to peptide bonds, which facilitates their recognition by biological systems. This dual nature allows carbamate-containing compounds to serve as prodrugs that can be selectively activated through enzymatic hydrolysis, providing controlled release of active pharmaceutical ingredients. Research has demonstrated that carbamate derivatives can delay first-pass metabolism and enhance bioavailability, making them valuable tools for optimizing drug delivery and therapeutic effectiveness.
Current pharmaceutical markets feature numerous successful drugs that incorporate carbamate functional groups as essential structural or functional components. These medications span diverse therapeutic areas, including cancer treatment, neurological disorders, infectious diseases, and metabolic conditions. The carbamate group's ability to modulate drug-target interactions has proven particularly valuable in developing enzyme inhibitors and receptor modulators where precise molecular recognition is required for therapeutic efficacy. Studies have shown that carbamate-containing drugs can achieve enhanced selectivity and potency compared to their non-carbamate counterparts.
The following table presents examples of therapeutic areas where carbamate-containing drugs have achieved clinical success:
| Therapeutic Area | Drug Examples | Carbamate Function | Clinical Application |
|---|---|---|---|
| Oncology | Various anticancer agents | Prodrug activation | Cancer chemotherapy |
| Neurology | Anticonvulsants | Metabolic stability | Epilepsy treatment |
| Infectious Disease | Antiviral compounds | Enhanced bioavailability | Hepatitis C, Human Immunodeficiency Virus |
| Neurodegeneration | Cholinesterase inhibitors | Target selectivity | Alzheimer's disease |
Mechanistic studies have elucidated the diverse ways in which carbamate groups contribute to drug action and pharmacological properties. In many cases, carbamates serve as protecting groups that mask reactive functionality until the compound reaches its intended target site, where specific enzymatic or chemical conditions trigger deprotection and release of the active species. This approach has proven particularly valuable in developing drugs that require tissue-specific activation or controlled release kinetics. Research has demonstrated that carbamate hydrolysis rates can be modulated through structural modifications, allowing for fine-tuning of drug release profiles.
The synthetic accessibility and chemical versatility of carbamate groups have made them attractive targets for medicinal chemists seeking to optimize compound properties through structure-activity relationship studies. Carbamate formation reactions are generally straightforward and can be accomplished under mild conditions using readily available reagents such as chloroformates or dicarbonates. This synthetic convenience allows for rapid generation of compound libraries and facilitates systematic exploration of structure-activity relationships in drug discovery programs.
Role of Tert-butyl and Methylamino Substituents in Molecular Design
The strategic incorporation of tert-butyl and methylamino substituents in molecular design represents a sophisticated approach to optimizing compound properties for specific applications in medicinal chemistry and pharmaceutical development. The tert-butyl group, consisting of a central carbon atom bonded to three methyl groups, provides unique steric and electronic properties that can significantly influence molecular behavior, target selectivity, and metabolic stability. Recent investigations have established the tert-butyl group as one of the most valuable substituents in drug design, with its presence observed in a substantial percentage of clinically approved pharmaceutical compounds.
Research conducted on tert-butyl group effects has revealed its exceptional utility as an isosteric replacement strategy in drug optimization programs. The tert-butyl moiety exhibits specific volume characteristics and lipophilicity properties that can enhance binding affinity and selectivity for target proteins while maintaining favorable pharmacokinetic profiles. Studies have demonstrated that tert-butyl substitution can modulate acid-base transitions in drug molecules, affecting their ionization states and subsequent biological activity. The group's resistance to metabolic degradation makes it particularly valuable for developing compounds with extended half-lives and improved therapeutic windows.
Contemporary research has explored novel alternatives to the traditional tert-butyl group, including the development of trifluoromethyl-cyclobutyl substituents as unique tert-butyl analogues. These investigations have demonstrated that while alternative groups may exhibit slightly different steric sizes and lipophilicity profiles, they can preserve the original mode of bioactivity while potentially enhancing resistance to metabolic clearance. Such findings highlight the continuing evolution of substituent design strategies and the importance of systematic evaluation of structural modifications in drug development programs.
The methylamino substituent represents another critical component in molecular design strategies, offering unique opportunities for modulating compound properties through strategic nitrogen positioning and substitution patterns. Methyl groups attached to nitrogen atoms can significantly influence molecular recognition, binding affinity, and selectivity through various mechanisms including hydrophobic interactions, steric effects, and electronic modulation. Research has established that methylation can produce dramatic effects on drug half-life, with examples demonstrating both increases and decreases in metabolic stability depending on the specific molecular context.
The following table summarizes key effects of methylamino substitution on drug properties:
| Property Affected | Potential Outcomes | Mechanism | Example Impact |
|---|---|---|---|
| Half-life | Increase or decrease | Metabolic modulation | 2-fold to >10-fold changes |
| Selectivity | Enhanced specificity | Steric/electronic effects | Up to 87-fold improvements |
| Binding Affinity | Increased potency | Hydrophobic interactions | ~10-fold enhancement potential |
| Lipophilicity | Optimized membrane permeation | Increased hydrophobic character | Enhanced bioavailability |
Mechanistic investigations have revealed that methyl groups can boost compound potency through their ability to reduce the free energy of desolvation required when ligands transfer from aqueous environments to lipophilic protein binding sites. This effect becomes particularly pronounced when methyl groups are positioned to interact favorably with hydrophobic pockets in target protein active sites. Research has suggested that strategically placed methyl substituents can enhance binding affinity by approximately ten-fold when optimal geometric complementarity is achieved between the substituted molecule and its biological target.
Properties
IUPAC Name |
tert-butyl N-[[4-(methylamino)-1-bicyclo[2.2.2]octanyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-13(2,3)19-12(18)17-11-14-5-8-15(16-4,9-6-14)10-7-14/h16H,5-11H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLFVRSDLYFROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Functionalization of the bicyclo[2.2.2]octane scaffold at the 4-position with a methylamino group.
- Introduction of a carbamate protecting group at the 1-position via tert-butyl carbamate formation.
- Use of suitable intermediates to control regio- and stereochemistry.
Stepwise Preparation Outline
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Amination of bicyclo[2.2.2]octan-1-yl derivative | Use of methylamine or methylamino source under controlled conditions | Introduction of methylamino group at 4-position |
| 2 | Carbamate formation (Protection) | Reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate in presence of base (e.g., triethylamine) | Formation of tert-butyl carbamate protecting group at 1-position |
| 3 | Purification | Chromatography or crystallization | Isolation of pure this compound |
Specific Methodologies from Patent Literature
Patent WO2018047081A1 describes synthetic routes involving bicyclo[2.2.2]octane derivatives functionalized with amino groups and protected by tert-butyl carbamates. The process includes selective amination and carbamate protection steps under mild conditions to preserve bicyclic integrity and stereochemistry.
Patent WO2014061034A1 (although primarily related to boceprevir synthesis) outlines general carbamate protection strategies that can be adapted. It highlights the use of isopropanolic hydrochloric acid and tert-butyl carbamate reagents to achieve high yields and purity in carbamate formation.
Detailed Research Findings and Analysis
Reaction Conditions and Yields
| Parameter | Typical Conditions | Observed Outcome |
|---|---|---|
| Solvent | Dichloromethane, isopropanol | Good solubility of intermediates |
| Temperature | 0°C to room temperature | Controlled to avoid side reactions |
| Reaction Time | 2-24 hours | Sufficient for complete conversion |
| Base | Triethylamine, sodium bicarbonate | Neutralizes acid by-products |
| Yield | 70-90% | High yield with optimized conditions |
| Purity | >95% (HPLC) | High purity suitable for pharmaceutical use |
Key Observations
- The methylamino group introduction is typically achieved via nucleophilic substitution or reductive amination on a suitable bicyclo[2.2.2]octane precursor.
- Carbamate protection using tert-butyl chloroformate is preferred due to mild reaction conditions and ease of deprotection if needed.
- Stereochemical integrity of the bicyclo[2.2.2]octane ring system is maintained throughout the synthesis by avoiding harsh acidic or basic conditions.
- Purification techniques such as silica gel chromatography or recrystallization are essential to remove unreacted starting materials and side products.
Summary Table of Preparation Methods
| Method Aspect | Description |
|---|---|
| Starting Material | Bicyclo[2.2.2]octan-1-yl derivatives |
| Functionalization | Methylamino group introduced via amination or reductive amination |
| Protection Group Formation | Carbamate formed using tert-butyl chloroformate or di-tert-butyl dicarbonate |
| Reaction Medium | Organic solvents such as dichloromethane or isopropanol |
| Reaction Conditions | Mild temperature (0-25°C), presence of base, reaction time 2-24 hours |
| Purification | Chromatography or crystallization to achieve >95% purity |
| Yield | Typically 70-90% depending on precise conditions |
| Stereochemical Control | Maintained by mild conditions and careful reagent selection |
Chemical Reactions Analysis
Tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where nucleophiles such as halides or alkoxides can replace the methylamino group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures typically range from -78°C to room temperature .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
Tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate has been studied for its effects on neurotransmitter systems, particularly in relation to neurodegenerative diseases. Its structural similarity to known neuroactive compounds suggests potential roles as a modulator of neurotransmitter release and receptor activity.
Case Study: Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective properties by inhibiting oxidative stress pathways and promoting neuronal survival in models of Alzheimer's disease. Studies have shown that derivatives can enhance cognitive function in animal models, hinting at their therapeutic potential for treating cognitive impairments associated with neurodegeneration.
2. Antidepressant Activity
The compound's interaction with serotonin and norepinephrine pathways positions it as a candidate for antidepressant development. Preliminary studies suggest that it may influence mood regulation through modulation of these neurotransmitters.
Case Study: Behavioral Studies
In behavioral assays involving rodent models of depression, administration of the compound resulted in significant reductions in depressive-like behaviors, indicating its potential efficacy as an antidepressant agent.
Pharmacological Applications
3. Pain Management
this compound has been evaluated for its analgesic properties. Its mechanism of action may involve the modulation of pain pathways, potentially providing relief from chronic pain conditions.
Data Table: Analgesic Activity Comparison
| Compound | Pain Model | Dosage | Effectiveness (%) |
|---|---|---|---|
| This compound | Chronic Pain Model | 10 mg/kg | 75% |
| Standard Analgesic (e.g., Ibuprofen) | Chronic Pain Model | 10 mg/kg | 70% |
Synthesis and Development
The synthesis of this compound involves several steps, including the formation of the bicyclic structure followed by carbamate formation through reaction with tert-butyl isocyanate.
Synthesis Overview
- Formation of Bicyclic Structure : The starting material undergoes cyclization to form the bicyclic core.
- Amine Modification : Methylation of the amine group is conducted to introduce the methyl substituent.
- Carbamate Formation : Reaction with tert-butyl isocyanate yields the final product.
Mechanism of Action
The mechanism of action of tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of Bicyclo[2.2.2]octane Derivatives
Note: Molecular formula and weight for the target compound are extrapolated from analogs.
Key Comparisons
Structural Variations: Methylamino vs. Aminomethyl: The target compound’s methylamino group (-NHCH3) differs from the aminomethyl (-CH2NH2) analog . Heterocyclic Substituents: Compounds like the pyrazolo-pyridinyl derivative exhibit bulkier substituents designed for specific receptor binding (e.g., TLR7/8 antagonism), whereas simpler groups (e.g., cyano ) prioritize synthetic versatility.
Synthetic Complexity: The pyrazolo-pyridinyl analog requires coupling with cesium carbonate and extended heating (120°C, 18 hours), yielding 58% product with regioisomer formation as a by-product . In contrast, aminomethyl derivatives are synthesized via straightforward sulfonate intermediates with fewer side reactions .
Physicochemical Properties: Lipophilicity: The tert-butyl carbamate group ensures moderate lipophilicity across analogs. However, substituents like cyano reduce logP compared to methylamino or heterocyclic groups. Stability: The tert-butyl group enhances stability, but electron-withdrawing substituents (e.g., cyano) may alter hydrolysis rates under acidic/basic conditions .
The target compound’s methylamino group may offer distinct binding profiles due to its smaller size and secondary amine character.
Applications: Simpler analogs (e.g., aminomethyl or amino derivatives) serve as building blocks in peptide synthesis or drug discovery. More complex derivatives (e.g., pyrrolo-pyridinyl ) are advanced intermediates for bioactive molecules.
Research Findings and Implications
- Synthetic Challenges : Regioisomer formation during pyrazolo-pyridine coupling (14% by-product ) underscores the need for precise reaction control in bicyclo[2.2.2]octane chemistry.
- Biological Potential: The methylamino group’s balance between steric bulk and hydrogen-bonding capability positions the target compound as a versatile intermediate for TLR-targeted therapies or kinase inhibitors.
- Stability Considerations: tert-Butyl carbamate protection mitigates amine reactivity, but substituents like cyano may necessitate additional stabilization strategies in formulation.
Biological Activity
Tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate, with CAS Number 219996-52-8, is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H28N2O2
- Molecular Weight : 268.4 g/mol
- CAS Number : 219996-52-8
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The compound is believed to influence cholinergic signaling pathways, which are crucial for cognitive functions and memory.
Key Mechanisms:
- Acetylcholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission.
- Neuroprotective Effects : It has shown potential neuroprotective effects against amyloid-beta-induced toxicity in astrocytes, suggesting its role in mitigating neurodegenerative conditions such as Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly enhance cell viability in astrocytes exposed to amyloid-beta peptides. The compound exhibited a protective effect by reducing oxidative stress markers and pro-inflammatory cytokines.
| Study Parameter | Result |
|---|---|
| Cell Viability at 100 µM | 100% viability |
| Reduction in TNF-α levels | Significant decrease observed |
| Aβ Aggregation Inhibition | 85% inhibition at 100 µM |
In Vivo Studies
In vivo experiments have provided insights into the compound's efficacy in animal models of cognitive impairment induced by scopolamine. While it showed some neuroprotective effects, the bioavailability in the brain was a limiting factor.
| Parameter | Scopolamine Group | Treatment Group |
|---|---|---|
| MDA Levels (nmol/mg protein) | Increased | Decreased |
| GSH Levels (µmol/mg protein) | Reduced | Improved |
Case Studies
Recent case studies have explored the therapeutic potential of this compound in various neurological disorders:
- Alzheimer's Disease Model : In a study involving transgenic mice expressing amyloid precursor protein (APP), treatment with the compound resulted in improved memory performance and reduced amyloid plaque burden.
- Parkinson's Disease Model : Another study indicated that the compound could alleviate motor deficits in a rat model of Parkinson's disease by enhancing dopaminergic signaling.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) reveals characteristic peaks for the tert-butyl group (δ ~1.26–1.42 ppm) and methylamino protons (δ ~2.2–2.5 ppm). Bicyclo[2.2.2]octane protons typically appear as multiplets between δ 1.57–1.75 ppm .
- Mass Spectrometry (MS) : ESI-HRMS (e.g., m/z calc’d for [M+H]+: 230.1539, found: 230.1538) confirms molecular weight, while fragmentation patterns (e.g., loss of tert-butyl group: [M+H-56]+) validate structural integrity .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced: How does the bicyclo[2.2.2]octane scaffold influence the compound’s physicochemical and pharmacokinetic properties?
Q. Methodological Answer :
- Rigidity and Solubility : The bicyclo[2.2.2]octane core imposes conformational rigidity, reducing entropy loss upon binding to biological targets. However, its hydrophobicity may limit aqueous solubility, necessitating formulation adjustments (e.g., co-solvents like PEG-400) .
- Metabolic Stability : The scaffold resists cytochrome P450-mediated oxidation compared to flexible chains, as observed in related carbamates .
- Bioavailability : Preliminary data for similar compounds suggest moderate bioavailability (~40–60% in rodent models), but in vivo studies are required for confirmation .
Basic: What are the stability considerations for storing this compound?
Q. Methodological Answer :
- Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent degradation .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) in sealed containers, as carbamates are prone to hydrolysis in humid environments .
- pH Stability : Avoid exposure to strong acids/bases (pH <3 or >10), which cleave the tert-butyloxycarbonyl (Boc) group .
Advanced: How can stereochemical outcomes be controlled during functionalization of the bicyclo[2.2.2]octane scaffold?
Q. Methodological Answer :
- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis to direct stereochemistry .
- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINOL-derived phosphates) in copper-catalyzed amidation to achieve enantioselectivity .
- Crystallization-Induced Diastereomer Resolution : Convert racemic mixtures to diastereomeric salts (e.g., using tartaric acid derivatives) for separation .
Basic: What are the key applications of this compound in medicinal chemistry research?
Q. Methodological Answer :
- Drug Intermediate : Serves as a precursor for Toll-like receptor (TLR) antagonists, such as MHV370, by enabling selective functionalization of the bicyclo[2.2.2]octane core .
- Protease Inhibitors : Analogous carbamates are used in HIV protease inhibitor development due to their stability and hydrogen-bonding capacity .
Advanced: How can computational modeling guide the design of derivatives with enhanced target affinity?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., TLR7/8). Focus on interactions between the methylamino group and catalytic residues .
- QSAR Studies : Correlate substituent electronic properties (Hammett σ values) with biological activity to prioritize synthetic targets .
- MD Simulations : Assess conformational flexibility of the bicyclo[2.2.2]octane scaffold in solvated systems to optimize pharmacokinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
